Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate
Description
Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a phenyl ring substituted with chlorine (Cl) at the ortho (2nd) position and a trifluoromethyl (CF₃) group at the para (6th) position relative to the propanoate backbone. This compound belongs to a class of synthetic intermediates widely utilized in pharmaceutical and agrochemical research due to the combined effects of its electron-withdrawing substituents (Cl, CF₃) and the reactive hydroxy group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorine atom contributes to steric and electronic modulation .
The ester’s molecular formula is C₁₂H₁₂ClF₃O₃, with a calculated molecular weight of 296.69 g/mol. Its structural uniqueness lies in the juxtaposition of substituents on the phenyl ring, which influences conformational preferences and intermolecular interactions.
Properties
Molecular Formula |
C12H12ClF3O3 |
|---|---|
Molecular Weight |
296.67 g/mol |
IUPAC Name |
ethyl 3-[2-chloro-6-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H12ClF3O3/c1-2-19-10(18)6-9(17)11-7(12(14,15)16)4-3-5-8(11)13/h3-5,9,17H,2,6H2,1H3 |
InChI Key |
BNRVAVJKRNOJCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC=C1Cl)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Indium-Mediated Reformatsky Reaction
Recent advancements in indium-mediated Reformatsky reactions have demonstrated efficacy for synthesizing fluorinated β-hydroxyketones. Adapting this method, ethyl bromoacetate can react with 2-chloro-6-(trifluoromethyl)benzaldehyde (CAS 60611-22-5) in aqueous media. The reaction proceeds via single-electron transfer (SET) from indium to the α-halo ester, generating a difluoromethyl radical intermediate. Subsequent enolate formation and nucleophilic addition to the aldehyde yield the target β-hydroxy ester.
Optimization Challenges :
- The trifluoromethyl group on the benzaldehyde substrate introduces steric and electronic hindrance, potentially leading to side reactions such as pinacol coupling.
- Substituting zinc with indium enhances reactivity in aqueous environments, mitigating hydrolysis of sensitive intermediates.
Typical Conditions :
- Solvent : Tap water or THF/water mixtures (4:1).
- Temperature : 50°C for 12–24 hours.
- Yield : 81–91% for analogous substrates.
Friedel-Crafts Alkylation Approach
Friedel-Crafts alkylation offers an alternative route by leveraging electrophilic aromatic substitution to install the propanoate side chain.
Reaction Mechanism and Substrate Design
The phenyl ring, activated by electron-withdrawing groups (-Cl, -CF₃), undergoes alkylation with ethyl 3-hydroxypropanoate derivatives. A Lewis acid catalyst (e.g., AlCl₃) facilitates the formation of a carbocation intermediate, which attacks the aromatic ring at the ortho position relative to the directing groups.
Limitations :
- Regioselectivity must be carefully controlled to avoid para-substitution, which is disfavored due to steric clash between -Cl and -CF₃ groups.
- Over-alkylation and polymerization are common side reactions, necessitating stoichiometric control.
Multi-Step Synthetic Strategies
For higher regiochemical precision, multi-step routes involving Grignard additions and oxidation-reduction sequences are employed.
Stepwise Construction of the Propanoate Chain
- Grignard Addition : 2-Chloro-6-(trifluoromethyl)benzaldehyde is treated with ethyl magnesium bromide to form a secondary alcohol.
- Oxidation : The alcohol is oxidized to a ketone using Jones reagent.
- Esterification : Reaction with ethyl chloroacetate in the presence of a base yields the target ester.
Advantages :
- Enables modular introduction of functional groups.
- Compatible with sensitive fluorinated intermediates.
Comparative Analysis of Synthetic Methods
Purification and Characterization
Post-synthetic purification often involves acid-base extraction or recrystallization. For example, treatment with hydrochloric acid precipitates the hydrochloride salt, which is subsequently neutralized to isolate the free hydroxy ester. Characterization via $$ ^1\text{H NMR} $$ and $$ ^{13}\text{C NMR} $$ confirms the structure, with distinctive signals for the -CF₃ group (~110–120 ppm) and ester carbonyl (~170 ppm).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-oxopropanoate.
Reduction: Formation of 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanol.
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Scientific Research Applications
Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The chloro substituent and hydroxy group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs with Varied Phenyl Substituents
The following table compares Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate (Target Compound) with structurally related β-hydroxypropanoate esters, focusing on substituent effects:
Key Observations :
- Electron-Withdrawing vs. In contrast, methoxy (OCH₃) in 1599986-46-5 donates electrons, altering reactivity in electrophilic substitutions .
- Steric Effects : The ortho -chlorine in the Target Compound introduces steric hindrance, which may restrict rotational freedom around the C-phenyl bond compared to meta -substituted analogs like 1018454-19-5.
Functional Group Variations: Hydroxy vs. Oxo Derivatives
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate (CAS 112822-88-5) replaces the hydroxy group with a ketone (oxo) at the β-position . This modification eliminates hydrogen-bonding capacity but introduces a reactive carbonyl group, enabling nucleophilic additions (e.g., Grignard reactions). Key differences include:
- Reactivity: The oxo derivative is more prone to keto-enol tautomerism and nucleophilic attacks compared to the hydroxy analog.
- Physicochemical Properties: The absence of a hydroxyl group reduces solubility in polar solvents but increases compatibility with non-polar matrices.
Research Findings and Implications
Substituent Effects on Bioactivity
While explicit bioactivity data for the Target Compound is unavailable in the provided evidence, analogs with trifluoromethyl groups (e.g., 1599986-46-5) are frequently employed in drug discovery due to their ability to improve metabolic stability and membrane permeability. For instance, trifluoromethylated compounds often exhibit enhanced pharmacokinetic profiles in CNS-targeting therapeutics .
Biological Activity
Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate, with the CAS number 2734779-30-5, is a hydroxy ester characterized by its unique structural features, including a chloro group and a trifluoromethyl group on a phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.
- Molecular Formula: C12H12ClF3O3
- Molecular Weight: 296.67 g/mol
- IUPAC Name: this compound
- Purity: ≥95%
The biological activity of this compound is influenced by its chemical structure. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. The chloro substituent and hydroxy group are critical for binding interactions with biological targets, such as enzymes and receptors. These interactions can lead to various pharmacological effects, including:
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially through disruption of microbial cell membranes.
- Anti-inflammatory Effects: The hydroxy group may contribute to anti-inflammatory activity by modulating inflammatory pathways.
Antimicrobial Activity
A study exploring the antimicrobial properties of similar hydroxy esters indicated that they can inhibit the growth of various bacterial strains. This compound may demonstrate comparable effects due to its structural similarities.
Anti-inflammatory Activity
Research on related compounds has shown that certain hydroxy esters can reduce inflammation in animal models. The mechanism often involves inhibition of pro-inflammatory cytokine production and modulation of signaling pathways involved in inflammation.
Case Studies
- Antimicrobial Efficacy:
- A comparative study evaluated the effectiveness of several hydroxy esters against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with halogen substitutions exhibited enhanced antimicrobial activity.
- Anti-inflammatory Response:
- In a rat model of induced inflammation, compounds structurally related to this compound were shown to lower levels of inflammatory markers significantly.
Synthesis and Derivatives
The synthesis of this compound typically involves esterification reactions under reflux conditions. Variants of this compound, such as those with different halogen substitutions or positions on the aromatic ring, have been synthesized to explore their biological activities further.
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate | 2734778-84-6 | C12H12ClF3O3 | Similar structure but different chloro position |
| Ethyl 3-(2-bromo-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate | 2755724-73-1 | C12H12BrF3O3 | Contains bromine instead of chlorine |
Q & A
Q. What are the common synthetic routes for Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate?
The compound is typically synthesized via Aldol condensation using 2-chloro-6-(trifluoromethyl)benzaldehyde as a starting material. The reaction involves nucleophilic addition of ethyl acetoacetate or similar β-ketoesters under basic conditions (e.g., triethylamine), followed by hydrogenation to reduce the intermediate α,β-unsaturated ketone. Purification is achieved through column chromatography (silica gel) or recrystallization, with reaction progress monitored via thin-layer chromatography (TLC) .
Q. What analytical techniques are critical for characterizing this compound and ensuring purity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and stereochemistry (¹H/¹³C NMR).
- Gas Chromatography-Mass Spectrometry (GC-MS) : For molecular weight validation and purity assessment.
- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding interactions (if single crystals are obtainable) .
Q. How does the trifluoromethyl group influence the compound’s chemical reactivity?
The electron-withdrawing trifluoromethyl group stabilizes the phenyl ring via inductive effects, reducing electrophilic substitution reactivity. This enhances resistance to oxidation and directs nucleophilic attacks to meta/para positions. Comparative studies with non-fluorinated analogs show reduced reaction rates in SNAr mechanisms .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the compound’s electronic properties and reaction pathways?
DFT calculations (e.g., B3LYP functional with 6-31G* basis sets) model the molecule’s frontier molecular orbitals (HOMO/LUMO) , predicting sites for electrophilic/nucleophilic attacks. Solvent effects are incorporated using implicit models (e.g., PCM). Transition-state analysis clarifies reaction mechanisms, such as ester hydrolysis or hydroxyl group oxidation .
Q. What experimental design optimizes structure-activity relationship (SAR) studies for biological activity?
- Variable Substituent Synthesis : Replace chloro/trifluoromethyl groups with bromo, fluoro, or nitro analogs to assess bioactivity trends.
- In Vitro Assays : Test antimicrobial/anti-inflammatory activity against standardized cell lines (e.g., MIC assays for bacteria, COX-2 inhibition).
- Lipophilicity Measurement : Use shake-flask/HPLC methods to correlate logP values with membrane permeability .
Q. How can molecular docking predict the compound’s interaction with biological targets?
AutoDock Vina is employed to simulate binding to enzymes (e.g., cyclooxygenase-2). The protocol includes:
- Protein structure preparation (PDB files, removal of water/cofactors).
- Ligand parameterization (GAFF force field, partial charges via AM1-BCC).
- Grid box centered on the active site, with exhaustiveness set to 20.
- Binding affinity (ΔG) and pose clustering identify plausible interactions, validated by MD simulations .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay Standardization : Control variables like cell line passage number, solvent (DMSO concentration), and incubation time.
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a confounding factor.
- Orthogonal Validation : Confirm enzyme inhibition via fluorescence polarization or SPR, alongside biochemical assays .
Methodological Considerations
- Synthetic Optimization : Use continuous flow reactors to enhance yield and reduce side products in Aldol reactions.
- Data Reproducibility : Document NMR solvent (CDCl₃ vs. DMSO-d₆) and GC-MS ionization parameters (EI vs. CI).
- Computational Validation : Cross-check DFT results with experimental IR/Raman spectra for vibrational mode accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
